molecular formula C21H27N2O2+ B3037189 N-Methylsarpagine methosalt CAS No. 47418-70-2

N-Methylsarpagine methosalt

Cat. No. B3037189
CAS RN: 47418-70-2
M. Wt: 339.5 g/mol
InChI Key: JTTRGCDSKZRQPP-PRQFWUQUSA-O
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Description

N-Methylsarpagine methosalt is a compound with the molecular formula C21H27N2O2+ . It has a molecular weight of 339.5 g/mol . The compound is also known by other names such as (1S,12S,13R,14R,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-dimethyl-3-aza-17-azoniapentacyclo .


Synthesis Analysis

The synthesis of N-Methylsarpagine methosalt has been achieved through an enantiospecific, stereospecific total synthesis . This process has also been used in the synthesis of other ring-A oxygenated sarpagine indole alkaloids .


Molecular Structure Analysis

The molecular structure of N-Methylsarpagine methosalt is complex, with multiple rings and functional groups . The InChI string for the compound is InChI=1S/C21H26N2O2/c1-4-12-10-23 (3)19-9-16-15-7-13 (25)5-6-18 (15)22 (2)21 (16)20 (23)8-14 (12)17 (19)11-24/h4-7,14,17,19-20,24H,8-11H2,1-3H3/p+1/b12-4-/t14-,17+,19-,20-,23?/m0/s1 .


Physical And Chemical Properties Analysis

N-Methylsarpagine methosalt has a number of computed properties. It has a molecular weight of 339.5 g/mol, an XLogP3-AA of 1.7, and a topological polar surface area of 45.4 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a formal charge of 1 .

Mechanism of Action

Target of Action

N-Methylsarpagine methosalt is a complex organic compound used in life sciences research . .

Biochemical Pathways

The specific biochemical pathways affected by N-Methylsarpagine methosalt are not clearly defined in the available literature. Biochemical pathways are complex networks of chemical reactions that occur in living organisms. These reactions involve the transformation of one molecule into another through a sequence of enzymatic steps .

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. The solubility of N-Methylsarpagine methosalt in various solvents can impact its potential applications in different fields such as pharmaceuticals or research . .

properties

IUPAC Name

(1S,12S,13R,14R,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-dimethyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-12-10-23(3)19-9-16-15-7-13(25)5-6-18(15)22(2)21(16)20(23)8-14(12)17(19)11-24/h4-7,14,17,19-20,24H,8-11H2,1-3H3/p+1/b12-4-/t14-,17+,19-,20-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTRGCDSKZRQPP-PRQFWUQUSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3N(C5=C4C=C(C=C5)O)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[N+]2([C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3N(C5=C4C=C(C=C5)O)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylsarpagine methosalt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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